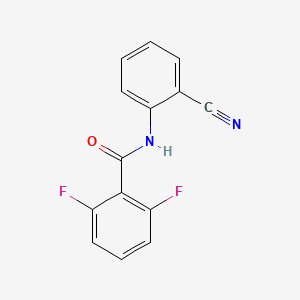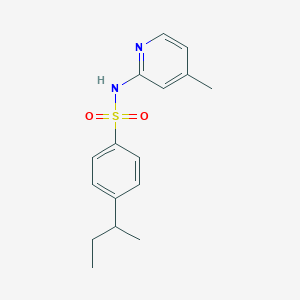![molecular formula C21H27N5 B5351198 4-(4-benzyl-1H-pyrazol-5-yl)-1-[(3-ethyl-1H-pyrazol-5-yl)methyl]piperidine](/img/structure/B5351198.png)
4-(4-benzyl-1H-pyrazol-5-yl)-1-[(3-ethyl-1H-pyrazol-5-yl)methyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-benzyl-1H-pyrazol-5-yl)-1-[(3-ethyl-1H-pyrazol-5-yl)methyl]piperidine is a complex organic compound featuring a piperidine ring substituted with benzyl and ethyl pyrazole groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-benzyl-1H-pyrazol-5-yl)-1-[(3-ethyl-1H-pyrazol-5-yl)methyl]piperidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole intermediates, followed by their coupling with a piperidine derivative.
-
Preparation of Pyrazole Intermediates
Step 1: Synthesis of 4-benzyl-1H-pyrazole involves the reaction of benzyl hydrazine with an appropriate diketone under acidic conditions.
Step 2: Synthesis of 3-ethyl-1H-pyrazole follows a similar route, using ethyl hydrazine and a diketone.
-
Coupling with Piperidine
Step 3: The pyrazole intermediates are then coupled with a piperidine derivative, such as 1-chloromethylpiperidine, under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-benzyl-1H-pyrazol-5-yl)-1-[(3-ethyl-1H-pyrazol-5-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the saturation of double bonds.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Saturated derivatives
Substitution: Various substituted piperidine derivatives
Aplicaciones Científicas De Investigación
4-(4-benzyl-1H-pyrazol-5-yl)-1-[(3-ethyl-1H-pyrazol-5-yl)methyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(4-benzyl-1H-pyrazol-5-yl)-1-[(3-ethyl-1H-pyrazol-5-yl)methyl]piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-methyl-1H-pyrazol-5-yl)-1-[(3-ethyl-1H-pyrazol-5-yl)methyl]piperidine
- 4-(4-phenyl-1H-pyrazol-5-yl)-1-[(3-ethyl-1H-pyrazol-5-yl)methyl]piperidine
Uniqueness
4-(4-benzyl-1H-pyrazol-5-yl)-1-[(3-ethyl-1H-pyrazol-5-yl)methyl]piperidine is unique due to the presence of both benzyl and ethyl pyrazole groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored functionalities.
Propiedades
IUPAC Name |
4-(4-benzyl-1H-pyrazol-5-yl)-1-[(3-ethyl-1H-pyrazol-5-yl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5/c1-2-19-13-20(24-23-19)15-26-10-8-17(9-11-26)21-18(14-22-25-21)12-16-6-4-3-5-7-16/h3-7,13-14,17H,2,8-12,15H2,1H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFWSDSZINEAFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=C1)CN2CCC(CC2)C3=C(C=NN3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5351131.png)
![2-[4-(2-nitrophenyl)-1-piperazinyl]-5-[(5-phenyl-2-furyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B5351136.png)
![N~2~-{[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5351143.png)
![1-[(2,4-DIMETHOXYPHENYL)SULFONYL]-4-(2-PYRIDYL)PIPERAZINE](/img/structure/B5351149.png)

![2-Methyl-3-(1,3-thiazol-2-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5351170.png)

![3-[2-{[methyl(propyl)amino]methyl}-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-5(6H)-yl]propanoic acid](/img/structure/B5351187.png)
![1-(1-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}piperidin-4-yl)pyrrolidin-2-one](/img/structure/B5351193.png)
![1-(naphtho[2,1-b]furan-2-ylcarbonyl)azepane](/img/structure/B5351210.png)

![4-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-2,6-DIMETHYLMORPHOLINE](/img/structure/B5351225.png)
